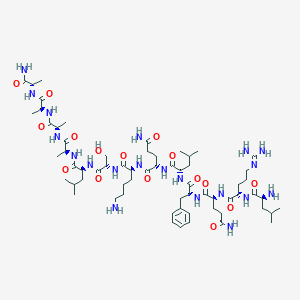
Neuronostatin-13 (human, canine, porcine) trifluoroacetate salt
描述
神经抑素-13 (人) 是一种由生长抑素基因编码的含有 13 个氨基酸的肽类激素。 它于 2008 年首次使用生物信息学方法发现,来源于与生长抑素相同的 前 前 激素 . 神经抑素-13 已被证明可以发挥多效性的生理作用,包括调节食物摄入、葡萄糖代谢和心脏功能 .
准备方法
合成路线和反应条件: 神经抑素-13 (人) 可以使用固相肽合成 (SPPS) 方法合成。此方法涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。该过程通常包括以下步骤:
树脂加载: 将第一个氨基酸连接到树脂。
脱保护: 去除氨基酸上的保护基团。
偶联: 将下一个氨基酸活化并偶联到不断增长的肽链上。
裂解: 将完成的肽从树脂上裂解并纯化。
工业生产方法: 神经抑素-13 (人) 的工业生产涉及大规模的 SPPS,随后进行高效液相色谱 (HPLC) 纯化以确保高纯度。 然后将肽进行冷冻干燥以用于储存和分发 .
化学反应分析
反应类型: 神经抑素-13 (人) 主要经历肽键形成和裂解反应。由于其肽类性质,它通常不会参与氧化、还原或取代反应。
常见试剂和条件:
偶联试剂: N,N'-二异丙基碳二亚胺 (DIC)、O-苯并三唑-N,N,N',N'-四甲基脲鎓六氟磷酸盐 (HBTU)
脱保护试剂: 三氟乙酸 (TFA)
裂解试剂: TFA、水、三异丙基硅烷 (TIS)
主要产物: 这些反应的主要产物是神经抑素-13 (人) 肽本身。 通常不会形成明显的副产物 .
科学研究应用
神经抑素-13 (人) 在科学研究中有广泛的应用:
化学: 用作研究肽合成和纯化技术的模型肽。
生物学: 研究其在调节食物摄入、葡萄糖代谢和心脏功能中的作用.
医学: 肥胖、高血压和糖尿病等疾病的潜在治疗靶点.
工业: 用于开发基于肽类的药物和诊断试剂
作用机制
神经抑素-13 (人) 通过 G 蛋白偶联受体 107 (GPR107) 发挥作用。它已被证明可以介导各种生理过程,包括:
调节食物摄入: 减少食物摄入并延迟胃排空.
葡萄糖代谢: 在低血糖条件下增加胰高血糖素分泌.
心脏功能: 抑制心脏收缩力.
相似化合物的比较
神经抑素-13 (人) 由于其起源于生长抑素前 前 激素及其特定的生理作用而独一无二。类似的化合物包括:
生长抑素: 来自相同前 前 激素的另一种肽类激素,但受体相互作用和生理作用不同.
神经抑素-19: 神经抑素-13 的更长变体,具有额外的氨基酸和略微不同的生物活性.
生物活性
Neuronostatin-13 is a 13-amino acid peptide encoded by the somatostatin gene, known for its diverse biological activities across various species, including humans, canines, and porcine models. This article delves into the biological activity of Neuronostatin-13, highlighting its physiological roles, mechanisms of action, and implications in health and disease.
Overview of Neuronostatin-13
Neuronostatin was first identified through bioinformatics analysis of the somatostatin gene and has been shown to exert significant effects on neuronal, cardiovascular, and metabolic functions. It is primarily expressed in neuronal and gastrointestinal tissues, with notable localization in the pancreas and spleen .
1. Neuroendocrine Regulation:
Neuronostatin influences various neuroendocrine functions:
- c-Fos Expression: In vivo studies have demonstrated that neuronostatin induces c-Fos expression in multiple brain regions such as the hippocampus and cerebellum, indicating its role in neuronal activation .
- Food Intake Regulation: Neuronostatin administration has been observed to suppress food intake and drinking behavior while increasing blood pressure .
2. Cardiovascular Effects:
Research indicates that neuronostatin acts as a counterregulatory factor in cardiovascular physiology:
- Cardiac Function: Studies show that neuronostatin inhibits cardiac contractility, suggesting a protective role against excessive cardiac workload .
- Blood Pressure Modulation: Neuronostatin biphasically increases mean arterial pressure (MAP), likely through sympathetic nervous system activation .
3. Metabolic Functions:
Neuronostatin plays a critical role in glucose metabolism:
- Insulin Secretion Inhibition: It has been found to inhibit glucose-stimulated insulin secretion in vitro and in vivo, thereby affecting glucose homeostasis .
- Hypoglycemic Response: In insulin tolerance tests, neuronostatin administration reduced hypoglycemia compared to controls, highlighting its regulatory effect on blood glucose levels .
Comparative Biological Activity Across Species
The biological activity of Neuronostatin-13 exhibits similarities across human, canine, and porcine models. Below is a summary table comparing key findings from studies involving these species:
Case Studies
Case Study 1: Cardiac Function in Murine Models
A study investigated the impact of neuronostatin on isolated cardiomyocytes from murine hearts. The results indicated that short-term exposure to neuronostatin led to a significant decrease in contractile function, suggesting its potential therapeutic application in cardiac dysfunction .
Case Study 2: Metabolic Regulation in Rats
In a controlled experiment involving male rats, neuronostatin was administered prior to an insulin tolerance test. The results showed a marked reduction in hypoglycemia compared to saline controls, supporting its role as a metabolic regulator .
属性
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H110N20O16/c1-32(2)27-40(66)55(92)77-42(20-16-26-72-64(70)71)56(93)79-44(22-24-50(68)87)59(96)83-47(30-39-17-12-11-13-18-39)62(99)81-46(29-34(5)6)61(98)80-43(21-23-49(67)86)58(95)78-41(19-14-15-25-65)57(94)84-48(31-85)63(100)82-45(28-33(3)4)60(97)76-38(10)54(91)75-37(9)53(90)74-36(8)52(89)73-35(7)51(69)88/h11-13,17-18,32-38,40-48,85H,14-16,19-31,65-66H2,1-10H3,(H2,67,86)(H2,68,87)(H2,69,88)(H,73,89)(H,74,90)(H,75,91)(H,76,97)(H,77,92)(H,78,95)(H,79,93)(H,80,98)(H,81,99)(H,82,100)(H,83,96)(H,84,94)(H4,70,71,72)/t35-,36-,37-,38-,40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBROQPAHZFJIA-QACLBKBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H110N20O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















